7-Hydroxy-4-methyl-8-nitrocoumarin chemical structure and properties
7-Hydroxy-4-methyl-8-nitrocoumarin chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 7-Hydroxy-4-methyl-8-nitrocoumarin, tailored for researchers, scientists, and professionals in drug development. While the biological activities of coumarin (B35378) derivatives are widely recognized, specific data on the signaling pathways and quantitative biological metrics for this particular nitrocoumarin are not extensively documented in current literature.
Chemical Structure and Identification
7-Hydroxy-4-methyl-8-nitrocoumarin is a derivative of coumarin, a benzopyrone, characterized by a hydroxyl group at the 7th position, a methyl group at the 4th position, and a nitro group at the 8th position of the coumarin scaffold.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 7-hydroxy-4-methyl-8-nitrochromen-2-one[1] |
| CAS Number | 19037-69-5[1][2] |
| Molecular Formula | C₁₀H₇NO₅[1][2] |
| Molecular Weight | 221.17 g/mol [1][2] |
| InChI | InChI=1S/C10H7NO5/c1-5-4-8(13)16-10-6(5)2-3-7(12)9(10)11(14)15/h2-4,12H,1H3[1] |
| InChIKey | BGUBUSIGKOWDPO-UHFFFAOYSA-N[1][2] |
| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2--INVALID-LINK--[O-])O[1] |
Physicochemical Properties
The physicochemical properties of 7-Hydroxy-4-methyl-8-nitrocoumarin are summarized in the table below. These properties are crucial for its handling, formulation, and potential application in various experimental settings.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 254-259 °C | [2] |
| Appearance | Solid, Light yellow to light brown | MedChemExpress |
| Solubility | DMSO: 44 mg/mL (198.94 mM) | |
| XLogP3-AA (Computed) | 1.8 | [1] |
Spectral Data
The structural characterization of 7-Hydroxy-4-methyl-8-nitrocoumarin is supported by various spectroscopic techniques. The key spectral data are presented below.
Table 3: Spectral Data
| Spectrum | Key Peaks/Shifts |
| ¹H NMR (CDCl₃, δ ppm) | 2.4 (s, 3H, CH₃), 6.155 (s, 1H, H-3), 6.80 and 7.00 (dd, 2H, aromatic protons), 11.705 (s, 1H, OH) |
| ¹³C NMR (CDCl₃, δ ppm) | 18.52, 111.96, 112.02, 124.01, 128.09, 145.60, 152.76, 153.53, 158.06 |
| IR (KBr, ν cm⁻¹) | 3400 (OH), 3075 (Csp²-H), 2925 (Csp³-H), 1730 (C=O, lactone), 1626, 1535 (C=C aromatic) |
Synthesis
7-Hydroxy-4-methyl-8-nitrocoumarin is synthesized via the nitration of its precursor, 7-hydroxy-4-methylcoumarin. The synthesis workflow is depicted in the diagram below.
Experimental Protocol: Synthesis of 7-Hydroxy-4-methyl-8-nitrocoumarin
Materials:
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7-hydroxy-4-methylcoumarin (1.2 g)
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Concentrated Sulfuric Acid (H₂SO₄) (10 ml)
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Concentrated Nitric Acid (HNO₃)
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Ice bath
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Conical flask
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Ethanol
Procedure:
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Dissolve 1.2 g of 7-hydroxy-4-methylcoumarin in 10 ml of concentrated H₂SO₄ in a conical flask.
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Cool the flask in an ice bath to maintain a temperature of 5°C.
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Slowly add a nitrating mixture of concentrated HNO₃ and H₂SO₄ to the solution while stirring and maintaining the temperature at 5°C.
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After the addition is complete, allow the reaction mixture to stand at room temperature for a period of time.
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Pour the reaction mixture into ice-cold water to precipitate the crude product, which is a mixture of 7-hydroxy-4-methyl-8-nitrocoumarin and 7-hydroxy-4-methyl-6-nitrocoumarin.
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Filter the crude product and wash with cold water.
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The separation of the two isomers is achieved based on their differential solubility in ethanol. The 8-nitro isomer is less soluble and crystallizes out from a concentrated ethanolic solution upon cooling.
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Recrystallize the collected solid from ethanol to obtain pure 7-hydroxy-4-methyl-8-nitrocoumarin.
Biological Activity and Signaling Pathways
While coumarin derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, there is a notable lack of specific quantitative data (e.g., IC₅₀ or MIC values) for 7-Hydroxy-4-methyl-8-nitrocoumarin in the available scientific literature.
General studies on nitrocoumarins suggest they possess biological activity, but the specific mechanisms and signaling pathways for the 8-nitro isomer have not been elucidated. Research on the parent compound, 7-hydroxy-4-methylcoumarin, has indicated potential anticancer activity through the down-regulation of the Aryl hydrocarbon receptor and PCNA, and the up-regulation of apoptotic proteins such as Bax, Bad, Cytochrome c, Apaf, Caspase-3, and Caspase-9. However, the introduction of a strong electron-withdrawing nitro group at the 8-position can significantly alter the electronic and steric properties of the molecule, and thus its biological targets and mechanism of action cannot be directly inferred from the parent compound.
Due to the absence of specific studies on the signaling pathways affected by 7-Hydroxy-4-methyl-8-nitrocoumarin, a diagrammatic representation of its molecular interactions cannot be provided at this time. Further research is required to determine its biological targets and elucidate its mechanism of action.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 7-Hydroxy-4-methyl-8-nitrocoumarin is classified with the following hazards:
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H302: Harmful if swallowed (Acute toxicity, oral)[1]
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H317: May cause an allergic skin reaction (Sensitization, Skin)[1]
Standard precautionary measures, including the use of personal protective equipment such as gloves and safety glasses, should be taken when handling this compound.
Conclusion
7-Hydroxy-4-methyl-8-nitrocoumarin is a well-characterized compound in terms of its chemical structure and synthesis. This guide provides the necessary foundational information for its preparation and basic handling. However, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. This presents an opportunity for future research to explore the pharmacological potential of this nitrocoumarin derivative, particularly in the areas of oncology and infectious diseases, and to elucidate the signaling pathways through which it may exert its effects.
